N-Bidesethylchloroquine

CAS No.: 137433-27-3

Cat. No.: VC18000134

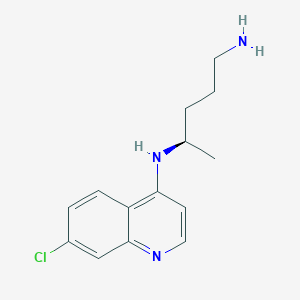

Molecular Formula: C14H18ClN3

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137433-27-3 |

|---|---|

| Molecular Formula | C14H18ClN3 |

| Molecular Weight | 263.76 g/mol |

| IUPAC Name | (4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |

| Standard InChI | InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1 |

| Standard InChI Key | GYEDIFVVTRKXHP-SNVBAGLBSA-N |

| Isomeric SMILES | C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |

| Canonical SMILES | CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

N-Bidesethylchloroquine (C₁₄H₁₈ClN₃) has a molecular weight of 263.76 g/mol . The IUPAC name is 4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine, reflecting its quinoline core and alkylamine side chain . Key structural features include:

-

A 7-chloroquinoline moiety

-

A pentane-1,4-diamine substituent

The SMILES notation for this compound is CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl, while its InChIKey (GYEDIFVVTRKXHP-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₃ |

| CAS Number | 4298-14-0 |

| Molecular Weight | 263.76 g/mol |

| IUPAC Name | 4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |

| Storage Conditions | -20°C (as hydrochloride salt) |

Metabolic Pathways and Pharmacokinetics

Biotransformation of Chloroquine

Chloroquine undergoes hepatic metabolism primarily via cytochrome P450 enzymes:

-

First Pass: CYP2C8 and CYP3A4 mediate N-desethylation to form desethylchloroquine (40% yield) .

-

Second Pass: Further N-desethylation by CYP3A4/5 and CYP2D6 produces N-bidesethylchloroquine (10% yield) .

The metabolism is stereoselective, with the (S)-enantiomer of desethylchloroquine showing higher plasma concentrations than the (R)-form . This enantiomeric preference influences the metabolite's pharmacological activity.

Pharmacokinetic Profile

| Parameter | Value (Chloroquine) | Impact on Metabolite |

|---|---|---|

| Half-life | 20–60 days | Prolonged metabolite exposure |

| Clearance | 0.16 L/kg/day | Slow elimination |

| Volume of Distribution | 115 L/kg | Extensive tissue distribution |

N-Bidesethylchloroquine accumulates in tissues due to chloroquine's large volume of distribution, potentially contributing to long-term ocular and cardiac toxicity .

Pharmacological Activity and Drug Interactions

Enzyme Inhibition Properties

N-Bidesethylchloroquine competitively inhibits:

-

CYP2D6: Affects metabolism of β-blockers and antidepressants

-

CYP2C8: Alters pioglitazone and repaglinide pharmacokinetics

This inhibition profile explains documented drug interactions:

Stereochemical Considerations

The (S)-enantiomer demonstrates:

Analytical Detection Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) methods for metabolite quantification:

-

Column: C18 reverse-phase (150 × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile/phosphate buffer (pH 3.0) gradient

Mass spectrometry (LC-MS/MS) achieves lower detection limits (0.2 ng/mL vs. 5 ng/mL for HPLC) .

Clinical Implications and Toxicity

Ocular Toxicity Mechanisms

Accumulation in retinal pigment epithelium:

Cardiotoxicity Risk Factors

Regulatory Status and Research Directions

Future Research Priorities

-

Develop enantiomer-specific assays for toxicity prediction

-

Investigate direct antiviral effects against SARS-CoV-2 variants

-

Explore therapeutic potential in autoimmune disorders

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume